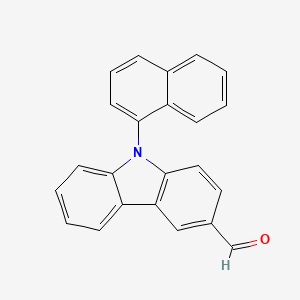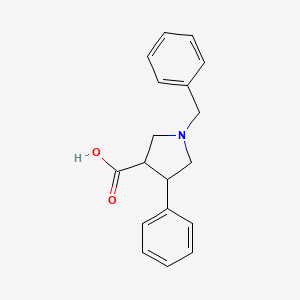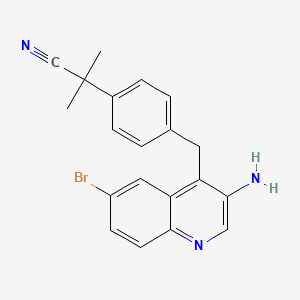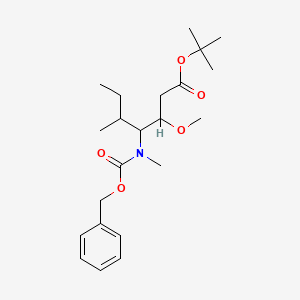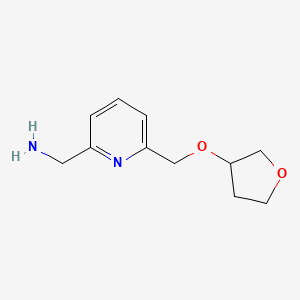
3-(1-Methyl-1H-pyrazol-4-yl)pyridine
Vue d'ensemble
Description
“3-(1-Methyl-1H-pyrazol-4-yl)pyridine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their broad range of chemical and biological properties . They are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(1-Methyl-1H-pyrazol-4-yl)pyridine”, has been a subject of interest in recent years . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-4-yl)pyridine” consists of a pyrazole ring attached to a pyridine ring . Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis
Pyrazole derivatives, including “3-(1-Methyl-1H-pyrazol-4-yl)pyridine”, are known to participate in various chemical reactions . These reactions often involve the formation of various fused systems .Applications De Recherche Scientifique
Proton Transfer Studies
- Photoinduced Tautomerization: The derivatives of pyrazol-pyridine compounds, including 2-(1H-pyrazol-5-yl)pyridine and its derivatives, exhibit three types of photoreactions such as excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These reactions are significant in understanding proton dynamics in molecular systems (Vetokhina et al., 2012).
Electroluminescence and OLEDs
- High-Efficiency Electroluminescence: Derivatives of pyrazol-pyridine, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, are used to create high-efficiency orange-red iridium (III) complexes for OLEDs, demonstrating the significant role of these compounds in advanced lighting and display technologies (Su et al., 2021).
Crystal Structure and Computational Studies
- Molecular Structure Analysis: Studies involving derivatives like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs have been conducted. These include X-ray diffraction studies and density-functional-theory calculations, which are crucial for understanding the molecular geometry and stability of such compounds (Shen et al., 2012).
Corrosion Inhibition
- Steel Corrosion Inhibition: Pyrazol-pyridine compounds like 2-(3-methyl-1H-pyrazol-5-yl)pyridine have been studied for their effectiveness in inhibiting the corrosion of steel in hydrochloric acid solution. This application is significant in industrial contexts where corrosion resistance is critical (Bouklah et al., 2005).
Coordination Chemistry
- Versatile Ligands in Complex Chemistry: Derivatives of pyrazol-pyridine are used as ligands in coordination chemistry, showing applications in luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties. These findings are important for developing new materials and sensors (Halcrow, 2005).
Catalysis
- Complexes in Catalysis: 2,6-di(pyrazol-1-yl)pyridine derivatives and their complexes have been researched, with applications including multi-functional spin-crossover switches, emissive f-element podand centers in biomedical sensors, and the use in catalysis. These studies are significant for understanding the catalytic properties of these compounds (Halcrow, 2014).
Orientations Futures
The future directions in the research of “3-(1-Methyl-1H-pyrazol-4-yl)pyridine” and similar compounds involve the development of novel inhibitors that offer selective suppression of isoforms or specific disruption of protein-protein interactions . This is expected to result in compounds with satisfactory efficacy and safety profiles .
Propriétés
IUPAC Name |
3-(1-methylpyrazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZYMQAODUEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene](/img/structure/B3319938.png)
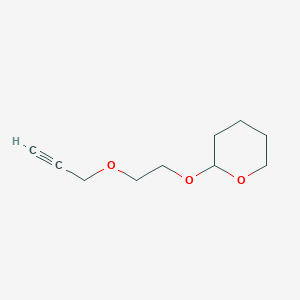

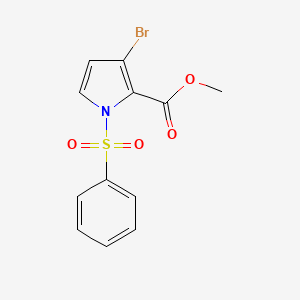
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3319972.png)


